3-Amino-6-bromo-4H-chromen-4-one
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Overview
Description
3-Amino-6-bromo-4H-chromen-4-one: is a heterocyclic compound that belongs to the chromenone family. It is characterized by the presence of an amino group at the 3-position and a bromine atom at the 6-position of the chromenone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-bromo-4H-chromen-4-one typically involves the bromination of 3-amino-4H-chromen-4-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in an appropriate solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Amino-6-bromo-4H-chromen-4-one can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced chromenone derivatives.
Substitution: The amino and bromo groups in this compound make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Oxidized chromenone derivatives.
Reduction: Reduced chromenone derivatives.
Substitution: Substituted chromenone derivatives with various functional groups.
Scientific Research Applications
Chemistry: 3-Amino-6-bromo-4H-chromen-4-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and natural product analogs .
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor and its interactions with various biological targets. It has shown promise in inhibiting certain enzymes involved in disease pathways .
Medicine: The medicinal applications of this compound include its use in the development of new therapeutic agents. It has been studied for its anticancer, antimicrobial, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other materials. Its unique chemical properties make it valuable in the production of specialty chemicals .
Mechanism of Action
The mechanism of action of 3-Amino-6-bromo-4H-chromen-4-one involves its interaction with specific molecular targets. For example, in its role as an enzyme inhibitor, the compound binds to the active site of the enzyme, blocking its activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .
Comparison with Similar Compounds
3-Amino-4H-chromen-4-one: Lacks the bromine atom at the 6-position, which may affect its reactivity and biological activity.
6-Bromo-4H-chromen-4-one: Lacks the amino group at the 3-position, which may influence its chemical properties and applications.
Uniqueness: 3-Amino-6-bromo-4H-chromen-4-one is unique due to the presence of both the amino and bromo groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
3-amino-6-bromochromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-5-1-2-8-6(3-5)9(12)7(11)4-13-8/h1-4H,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUXFZBWWFETRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C(=CO2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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